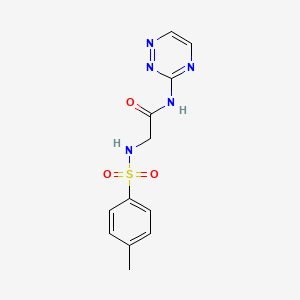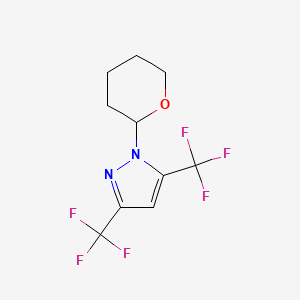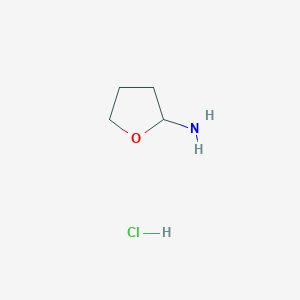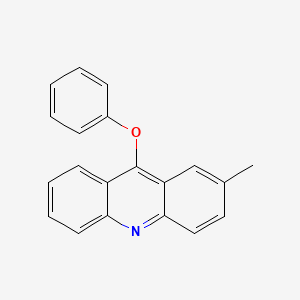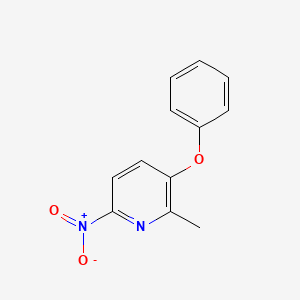
2-Methyl-6-nitro-3-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitro-3-phenoxypyridine is an organic compound with the molecular formula C12H10N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position, a nitro group at the 6-position, and a phenoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-3-phenoxypyridine typically involves the reaction of 6-chloro-2-methyl-3-nitropyridine with phenol in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature over a period of 15 hours. The product is then isolated by filtration and dried to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-6-nitro-3-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: 2-Methyl-6-amino-3-phenoxypyridine.
Reduction: 2-Methyl-6-amino-3-phenoxypyridine.
Oxidation: 2-Carboxy-6-nitro-3-phenoxypyridine.
Applications De Recherche Scientifique
2-Methyl-6-nitro-3-phenoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-nitro-3-phenoxypyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-nitro-6-phenoxypyridine
- 2-Methyl-6-nitro-4-phenoxypyridine
- 2-Methyl-6-nitro-3-phenylpyridine
Comparison: 2-Methyl-6-nitro-3-phenoxypyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-methyl-6-nitro-3-phenoxypyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-11(7-8-12(13-9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
UBXHYOMFOKHCLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
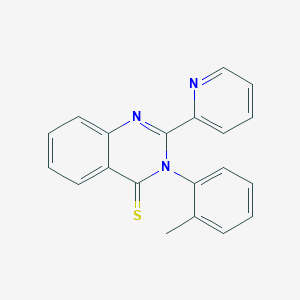
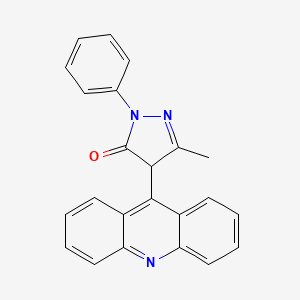
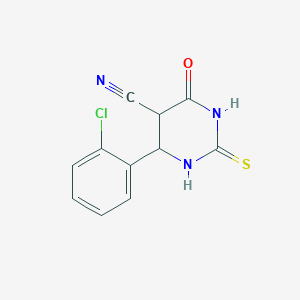
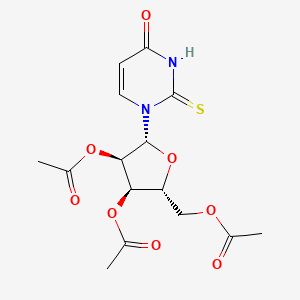
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)

![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)

